molecular formula C25H19BrN2O2S B2451705 4-(BENZYLSULFANYL)-7-BROMO-9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE CAS No. 872208-76-9

4-(BENZYLSULFANYL)-7-BROMO-9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE

Cat. No.: B2451705
CAS No.: 872208-76-9
M. Wt: 491.4
InChI Key: YQHMQFZOPNOPNJ-UHFFFAOYSA-N
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Description

4-(BENZYLSULFANYL)-7-BROMO-9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE is a complex heterocyclic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromeno[2,3-d]pyrimidine core with various substituents such as benzylthio, bromo, methoxy, and phenyl groups, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

4-benzylsulfanyl-7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN2O2S/c1-29-21-14-19(26)12-18-13-20-24(30-22(18)21)27-23(17-10-6-3-7-11-17)28-25(20)31-15-16-8-4-2-5-9-16/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHMQFZOPNOPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLSULFANYL)-7-BROMO-9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials such as 2-aminopyrimidine and chromone derivatives under acidic or basic conditions.

    Introduction of Substituents: The benzylthio, bromo, methoxy, and phenyl groups are introduced through various substitution reactions. For example, the benzylthio group can be introduced via nucleophilic substitution using benzylthiol, while the bromo group can be added through bromination reactions using bromine or N-bromosuccinimide (NBS).

    Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLSULFANYL)-7-BROMO-9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace existing substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles such as benzylthiol, bromine, and N-bromosuccinimide (NBS) under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols or amines.

Scientific Research Applications

4-(BENZYLSULFANYL)-7-BROMO-9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFANYL)-7-BROMO-9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing various signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

4-(BENZYLSULFANYL)-7-BROMO-9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDINE can be compared with other similar compounds, such as:

    4-(benzylthio)-7H-pyrrolo[2,3-d]pyrimidine: This compound has a similar core structure but lacks the bromo and methoxy substituents, which may result in different biological activities.

    4-methoxy-7H-pyrrolo[2,3-d]pyrimidine: This compound has a methoxy group but lacks the benzylthio and bromo substituents, which may affect its chemical properties and reactivity.

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a pyrido[2,3-d]pyrimidine core and may have different substituents, leading to variations in their biological activities and applications.

The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical properties and potential biological activities.

Biological Activity

4-(Benzylsulfanyl)-7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a complex heterocyclic compound belonging to the chromeno[2,3-d]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, including potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. The unique structure of this compound, featuring various substituents such as benzylthio, bromo, methoxy, and phenyl groups, contributes to its pharmacological profile.

Chemical Structure and Synthesis

The molecular formula for this compound is C25H19BrN2O2S. The synthesis typically involves multi-step reactions starting from readily available precursors, including the cyclization of 2-aminopyrimidine and chromone derivatives under acidic or basic conditions. Subsequent introduction of substituents occurs through nucleophilic substitution and bromination reactions.

Antimicrobial Activity

Research indicates that derivatives of chromeno[2,3-d]pyrimidines exhibit significant antimicrobial properties. In a study assessing antibacterial activity using the disc diffusion method against various bacterial strains (e.g., Bacillus cereus and Pseudomonas aeruginosa), certain compounds demonstrated notable efficacy. For instance, modifications in the structure with halogen substituents have been linked to enhanced antibacterial activity compared to their analogues .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against colorectal cancer cell lines. Studies have shown that this compound can inhibit cell proliferation effectively. The mechanism of action is believed to involve interference with cell cycle progression and induction of apoptosis in cancer cells .

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has also been investigated for its antioxidant potential. The DPPH scavenging assay revealed that certain derivatives possess significant antioxidant activity, which may contribute to their overall therapeutic effects by mitigating oxidative stress in biological systems .

Case Study 1: Antibacterial Evaluation

A recent study synthesized several chromeno[2,3-d]pyrimidine derivatives and evaluated their antibacterial properties against a panel of bacteria. The results indicated that compounds with specific halogen substitutions showed improved antibacterial activity compared to unsubstituted analogues. For example, compounds with chlorine or bromine at the 4-position exhibited stronger inhibition against Bacillus cereus.

Case Study 2: Anticancer Screening

In another research effort focused on colorectal cancer, a series of chromeno[2,3-d]pyrimidines were synthesized and screened for antiproliferative activity. The findings highlighted that certain derivatives effectively inhibited cell growth in vitro, suggesting a promising avenue for further development as anticancer agents.

Data Table: Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAntioxidant Activity
Compound ASignificantModerateHigh
Compound BModerateSignificantModerate
4-(Benzylsulfanyl)-7-bromo...HighHighSignificant

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